Azetidine-3-carboxylic acid hydrochloride
Overview
Description
Azetidine-3-carboxylic acid hydrochloride (A3CH) is a synthetic organic compound that has been studied for its potential applications in various fields such as drug synthesis, biochemistry, and medical research. It is a cyclic urea derivative of azetidine-3-carboxylic acid and is a white, crystalline solid that is soluble in water and alcohol. A3CH is a versatile compound that has been used in the synthesis of other compounds and has been studied for its potential applications in the fields of biochemistry and medical research.
Scientific Research Applications
Liver Fibrosis Treatment : Rojkind (1973) found that L-Azetidine-2-carboxylic acid (AZC) partially ameliorates liver fibrosis in rats treated with carbon tetrachloride. This compound reduces collagen formation and free proline levels without affecting noncollagenous protein synthesis (Rojkind, 1973).
Collagen Synthesis Inhibition : Lane, Dehm, and Prockop (1971) demonstrated that Azetidine-2-carboxylic acid effectively arrests collagen accumulation in rapidly growing chick embryos, leading to increased fragility and decreased collagen synthesis and extrusion rates (Lane, Dehm, & Prockop, 1971).
Ion Transport in Plants : Pitman et al. (1977, 1980) observed that Azetidine 2-carboxylic acid (AZ) inhibits ion release to the xylem of excised barley roots and affects ion movement across the root to the xylem without reducing hydraulic conductivity. These findings suggest its role in symplast-to-xylem ion transport (Pitman et al., 1977) (Pitman, 1980).
Pharmaceutical and Biotechnology Applications : Bartholomew and Stocks (1991) identified a novel rearrangement reaction for converting 3-(chloromethyl)azetidin-2-ones to azetidine-3-carboxylic acid esters, suggesting potential applications in pharmaceuticals and biotechnology (Bartholomew & Stocks, 1991).
Enzyme Inhibition : Lawande et al. (2015) synthesized polyhydroxylated azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid, showing inhibitory activity against Aspergillus niger amyloglucosidase, with one compound demonstrating significant activity (Lawande et al., 2015).
Radiosensitization in Cancer Treatment : Rijn, Berg, and Mast (1999) found that Azetidine enhances hepatoma cell killing by radiosensitization and growth inhibition, suggesting its potential use in cancer therapy (Rijn, Berg, & Mast, 1999).
Synthesis of Biologically Active Compounds : Various studies, such as those by Ji et al. (2018) and Miller et al. (2003), have developed practical methods for synthesizing azetidine-3-carboxylic acid derivatives, enhancing the accessibility of this compound for further research and application in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018) (Miller et al., 2003).
Mechanism of Action
Target of Action
Azetidine-3-carboxylic acid hydrochloride is a derivative of azetidines, which are four-membered heterocycles used in organic synthesis and medicinal chemistry
Mode of Action
The reactivity of azetidines, including this compound, is driven by a considerable ring strain . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions . .
Biochemical Pathways
Azetidines have been used in various applications, including drug discovery, polymerization, and as chiral templates .
Result of Action
Azetidines have been used in various applications, indicating that they can have significant effects at the molecular and cellular level .
Action Environment
The stability of azetidines is generally higher than that of related aziridines, which could suggest a certain level of environmental resilience .
Safety and Hazards
Azetidine-3-carboxylic acid hydrochloride has low toxicity by ingestion and skin contact . When heated to decomposition, it emits toxic vapors of NOx . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
Biochemical Analysis
Biochemical Properties
Azetidine-3-carboxylic acid hydrochloride is known to interact with various biomolecules. For instance, it has been found to bind with affinity equal to that of glycine in a [3H]strychnine binding assay . Simple substitution of the 1-, 2-, 4-, or 5-position resulted in a marked loss of affinity . This suggests that this compound may have a role in modulating the activity of certain enzymes and proteins.
Molecular Mechanism
Its reactivity is driven by a considerable ring strain, which could potentially be leveraged to trigger unique reactivity under appropriate reaction conditions
Properties
IUPAC Name |
azetidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-5-2-3;/h3,5H,1-2H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIZUCJGSDJAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538625 | |
Record name | Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102624-96-4 | |
Record name | Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 102624-96-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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